molecular formula C5H9NO B078409 2-Ethyl-2-oxazoline CAS No. 10431-98-8

2-Ethyl-2-oxazoline

Cat. No. B078409
CAS RN: 10431-98-8
M. Wt: 99.13 g/mol
InChI Key: NYEZZYQZRQDLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

PEtOx and its block copolymers have been synthesized using methods like cationic ring-opening polymerization (CROP) and atom transfer radical polymerization (ATRP). Detailed kinetic studies and conditions, such as polymerization temperatures and catalyst systems, have been explored to achieve polymers with controlled molecular weights and narrow polydispersity indices. For instance, the CROP of EtOx initiated by alpha-bromoisobutyrylbromide (BrEBBr) in acetonitrile under microwave irradiation has been shown to produce PEtOx homopolymers efficiently (Becer et al., 2008).

Molecular Structure Analysis

The molecular structure of PEtOx contributes to its interesting properties, such as solubility and biocompatibility. Advanced techniques like NMR spectroscopy and elemental analysis have been utilized to characterize the copolymers synthesized from EtOx, revealing insights into their composition and structural features (Rivas & Pizarro, 1989).

Chemical Reactions and Properties

EtOx participates in various chemical reactions, forming copolymers with a range of monomers through zwitterionic copolymerization. Such reactions have been studied in the absence of initiator, showing how EtOx can be copolymerized with monomers like o- and p-methylphenylmaleimide and acrylic acid, influencing the copolymer composition and properties (Rivas & Pizarro, 1989; Rivas, Canessa, & Pooley, 1989).

Physical Properties Analysis

The physical properties of PEtOx, such as its solubility, thermal stability, and hydrophilic-lipophilic balance, are determined by its molecular structure and the nature of copolymerization. Studies have indicated that PEtOx exhibits properties comparable to poly(ethylene glycol) (PEG), with the potential for wide application in biomaterials due to its water solubility and biocompatibility (Lorson et al., 2018).

Chemical Properties Analysis

The chemical versatility of PEtOx allows for its functionalization and conjugation with various biomolecules, demonstrating its suitability for therapeutic applications. The conjugation strategies, such as N-terminal reductive amination and enzymatic transglutaminase-mediated conjugation, have been explored, showing the retention of high biological activity in vitro and in vivo (Mero et al., 2012).

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Research
    • Application : Poly (2-oxazoline)s, including 2-Ethyl-2-oxazoline, have shown great potential in biomedical applications due to their tunable structure and function, excellent physical and biological properties .
    • Methods : The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly (2-oxazoline)s products .
    • Results : Poly (2-oxazoline)s have been applied in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
  • Protein Modification

    • Field : Biochemistry
    • Application : Poly(2-ethyl-2-oxazoline) has been used to modify proteins, such as bovine serum albumin, catalase, ribonuclease, uricase, and insulin .
    • Methods : The proteins are coupled with poly(2-ethyl-2-oxazoline) and then injected into organisms .
    • Results : The results showed that poly(2-ethyl-2-oxazoline) could shield the immunogenic sites on the antigenic proteins .
  • Conservation of Ancient Wall Paintings

    • Field : Art Conservation
    • Application : Poly (2-ethyl-2-oxazoline) has been used as a consolidant for ancient wall paintings .
    • Methods : The wall paintings are treated with poly (2-ethyl-2-oxazoline) to enhance their surface hardness and adhesion .
    • Results : The treated sample presents less surface gloss and superior water vapor permeability compared with traditional materials .
  • pH-Responsive Fibrous Aggregates

    • Field : Material Science
    • Application : Poly(2-ethyl-2-oxazoline) has been used to create pH-responsive fibrous aggregates .
    • Methods : The methods of creating these aggregates are not specified in the source .
    • Results : These aggregates are important in a variety of biomedical applications, from controlled release to sensors .
  • pH-Responsive Micelles

    • Field : Nanotechnology
    • Application : Poly (2-ethyl-2-oxazoline) has been used to create pH-responsive micelles .
    • Methods : The hydrophilic pH-responsive poly (2-ethyl-2-oxazoline) was used as an end-block to introduce pH responsiveness .
    • Results : The results of this application are not specified in the source .
  • Drug Delivery Systems

    • Field : Pharmaceutical Sciences
    • Application : Poly(2-oxazoline)s, including 2-Ethyl-2-oxazoline, have been used to develop next-generation drug delivery systems .
    • Methods : The methods of developing these systems are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Switchable Surfaces and Nanoparticles

    • Field : Material Science
    • Application : Partial hydrolysis of poly (2-oxazoline)s yields poly [(2-oxazoline)-co-(ethylenimine)] copolymers that are of interest for a broad range of applications, including switchable surfaces and nanoparticles .
    • Methods : The methods of creating these switchable surfaces and nanoparticles are not specified in the source .
    • Results : These switchable surfaces and nanoparticles have potential applications in gene delivery and biosensors .
  • Graft Polymerization

    • Field : Polymer Chemistry
    • Application : 2-Ethyl-2-oxazoline undergoes cationic ring opening graft polymerization using tosylated cellulose nanowhisker as macroinitiator .
    • Methods : The methods of graft polymerization are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Block Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Ethyl-2-oxazoline has been used in the synthesis of block copolymers of EtOx and styrene by cationic ring-opening polymerization and atom transfer radical polymerization .
    • Methods : The methods of synthesizing these block copolymers are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Anti-Fouling Interfaces

    • Field : Material Science
    • Application : Poly (2-oxazoline)s, including 2-Ethyl-2-oxazoline, have been used to develop anti-fouling interfaces .
    • Methods : The methods of developing these interfaces are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Cell Sheet Engineering

    • Field : Biomedical Engineering
    • Application : Poly (2-oxazoline)s, including 2-Ethyl-2-oxazoline, have been used in cell sheet engineering .
    • Methods : The methods of cell sheet engineering are not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Hydrogels

    • Field : Material Science
    • Application : Poly (2-oxazoline)s, including 2-Ethyl-2-oxazoline, have been used to create hydrogels .
    • Methods : The methods of creating these hydrogels are not specified in the source .
    • Results : The results of this application are not specified in the source .

Safety And Hazards

2-Ethyl-2-oxazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

2-Ethyl-2-oxazoline is gaining increasing interest due to its unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . It is also being explored for its potential in biomedical applications, such as the encapsulation and delivery of therapeutic drugs, complexation and delivery of genes, as well as the synthesis of artificial cells and nanoreactors .

properties

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25805-17-8
Record name Poly(2-ethyl-2-oxazoline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25805-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9065075
Record name Oxazole, 2-ethyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS]
Record name 2-Ethyl-2-oxazoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19598
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

8.0 [mmHg]
Record name 2-Ethyl-2-oxazoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19598
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Ethyl-2-oxazoline

CAS RN

10431-98-8
Record name 2-Ethyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10431-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-oxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-oxazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazole, 2-ethyl-4,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxazole, 2-ethyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-oxazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-2-OXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CD92T4P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-oxazoline
Reactant of Route 2
2-Ethyl-2-oxazoline
Reactant of Route 3
Reactant of Route 3
2-Ethyl-2-oxazoline
Reactant of Route 4
Reactant of Route 4
2-Ethyl-2-oxazoline
Reactant of Route 5
2-Ethyl-2-oxazoline
Reactant of Route 6
2-Ethyl-2-oxazoline

Citations

For This Compound
7,910
Citations
D Christova, R Velichkova, W Loos, EJ Goethals… - Polymer, 2003 - Elsevier
… of the cloud points of poly(2-ethyl-2-oxazoline) give strong indications for a Flory–Huggins (… have been prepared based on poly(2-ethyl-2-oxazoline) segments. In these hydrogels, …
Number of citations: 217 www.sciencedirect.com
A Kowalczuk, J Kronek, K Bosowska… - Polymer …, 2011 - Wiley Online Library
… In this work, the synthesis and properties of thermoresponsive star polymers of 2-ethyl-2-oxazoline … were used as macroinitiators of the cationic polymerization of 2-ethyl-2-oxazoline. …
Number of citations: 94 onlinelibrary.wiley.com
A Mero, Z Fang, G Pasut, FM Veronese… - Journal of controlled …, 2012 - Elsevier
… Recently, we have made pharmaceutical grade poly(2-ethyl 2-oxazoline) (PEOZ) with molecular weights ranging between 500 and 40,000 Da and with low polydispersity indices of less …
Number of citations: 94 www.sciencedirect.com
M Bauer, C Lautenschlaeger, K Kempe… - Macromolecular …, 2012 - Wiley Online Library
Limitations of PEG in drug delivery have been reported from clinical trials. PEtOx (0.4–40 kDa) as alternative is synthesized by a living, microwave‐assisted polymerization, and is …
Number of citations: 299 onlinelibrary.wiley.com
A Mero, G Pasut, L Dalla Via, MWM Fijten… - Journal of Controlled …, 2008 - Elsevier
Poly(2-ethyl-2-oxazoline) (POZ) was synthesized by living cationic ring-opening polymerization under microwave irradiation yielding polymers with low polydispersity indices (PDI, 1.15)…
Number of citations: 251 www.sciencedirect.com
JS Park, K Kataoka - Macromolecules, 2006 - ACS Publications
… The lower critical solution temperature (LCST) of amphiphilic poly(2-isopropyl-2-oxazoline) (PiPrOx) was precisely tuned via the copolymerization with 2-ethyl-2-oxazoline (EtOx) as a …
Number of citations: 258 pubs.acs.org
F Wiesbrock, R Hoogenboom, CH Abeln… - Macromolecular …, 2004 - Wiley Online Library
… with an initial 2-ethyl-2-oxazoline concentration of 4 M and a … was composed of 9.914 g of 2-ethyl-2-oxazoline, 0.3104 g of … reaction step, the additional 2-ethyl-2-oxazoline (80 units per …
Number of citations: 221 onlinelibrary.wiley.com
M Vergaelen, B Verbraeken, JFR Van Guyse… - Green …, 2020 - pubs.rsc.org
… Poly(2-ethyl-2-oxazoline) (PEtOx) is the most common poly(2-oxazoline) for biomedical … In this article, we report the polymerization of 2-ethyl-2-oxazoline (EtOx) in ethyl acetate to …
Number of citations: 24 pubs.rsc.org
C Weber, RC Becer, A Baumgaertel… - Designed monomers …, 2009 - Taylor & Francis
… Three methods for the functionalization of 2-ethyl-2-oxazoline (EtOx) oligomers with a methacrylate or methacrylamide unit are compared to identify the best suitable route to obtain such …
Number of citations: 69 www.tandfonline.com
C Weber, CR Becer, R Hoogenboom… - Macromolecules, 2009 - ACS Publications
… have been used for the initiation of the CROP of 2-ethyl-2-oxazoline (EtOx) and 2-methyl-2-… and graft copolymers containing hydrophilic oligo(2-ethyl-2-oxazoline) (OEtOx) side chains …
Number of citations: 159 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.